molecular formula C12H12F3NO3 B2357122 (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester CAS No. 87427-94-9

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester

Cat. No.: B2357122
CAS No.: 87427-94-9
M. Wt: 275.227
InChI Key: UJFQZOPDJFWHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester is an organic compound that features a trifluoromethyl group attached to a benzoylamino moiety, which is further connected to an acetic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 4-trifluoromethylbenzoic acid and ethyl glycinate.

    Formation of Benzoylamino Intermediate: The 4-trifluoromethylbenzoic acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with ethyl glycinate to form the benzoylamino intermediate.

    Esterification: The benzoylamino intermediate is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Trifluoromethyl-benzoylamino)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    (4-Trifluoromethyl-benzoylamino)-propionic acid ethyl ester: Similar structure but with a propionic acid moiety instead of acetic acid.

    (4-Trifluoromethyl-benzoylamino)-butyric acid ethyl ester: Similar structure but with a butyric acid moiety instead of acetic acid.

Uniqueness

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester is unique due to its specific combination of the trifluoromethyl group and the acetic acid ethyl ester moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-2-19-10(17)7-16-11(18)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQZOPDJFWHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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